Penduletin

描述

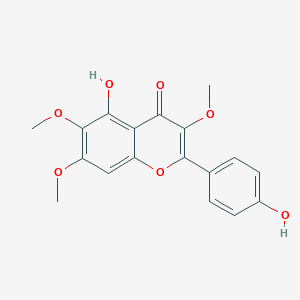

Structure

3D Structure

属性

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-trimethoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-12-8-11-13(14(20)17(12)23-2)15(21)18(24-3)16(25-11)9-4-6-10(19)7-5-9/h4-8,19-20H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXFFLGRZJWNFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205437 |

Source

|

| Record name | Penduletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569-80-2 |

Source

|

| Record name | Penduletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penduletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penduletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENDULETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD7R8D6VZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Penduletin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penduletin is a naturally occurring O-methylated flavonol, a class of flavonoids recognized for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its definitive identifiers, detailed spectral data, and established experimental protocols for its isolation and characterization. Furthermore, this document elucidates the molecular mechanisms underlying its biological activity, with a focus on its role in inducing apoptosis through relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized using logical diagrams.

Chemical Identity and Properties

This compound is systematically named 5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-trimethoxychromen-4-one. It belongs to the flavonoid structural class, specifically a flavonol, characterized by a 3-hydroxychromen-4-one backbone substituted with a phenyl group at the 2-position. This compound is distinguished by methoxy groups at positions 3, 6, and 7, and hydroxyl groups at positions 5 and 4'. This compound is typically found as an off-white to light yellow solid powder and is soluble in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone, with limited solubility in water.

| Identifier | Value | Reference |

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-trimethoxychromen-4-one | [1] |

| CAS Number | 569-80-2 | [1] |

| Molecular Formula | C₁₈H₁₆O₇ | [1] |

| Molecular Weight | 344.32 g/mol | [1] |

| Synonyms | 4',5-Dihydroxy-3,6,7-trimethoxyflavone, 6-Hydroxykaempferol 3,6,7-trimethyl ether, Candirone | |

| Appearance | Off-white to light yellow solid/powder | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Limited in water | |

| Natural Sources | Laggera pterodonta, Vitex negundo, Brickelia pendula |

Structural Elucidation: Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Below is a summary of the characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (Note: Specific chemical shifts (δ) in ppm can vary slightly depending on the solvent and instrument frequency. The data below represents typical values.)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| 2 | 155.8 | - | - |

| 3 | 138.5 | - | - |

| 4 | 179.1 | - | - |

| 4a | 106.3 | - | - |

| 5 | 152.9 | 12.5 | s (OH) |

| 6 | 132.1 | - | - |

| 7 | 158.7 | - | - |

| 8 | 90.2 | 6.5 | s |

| 8a | 152.5 | - | - |

| 1' | 122.9 | - | - |

| 2', 6' | 130.5 | 8.2 | d, J = 8.8 Hz |

| 3', 5' | 115.9 | 7.0 | d, J = 8.8 Hz |

| 4' | 160.1 | 9.8 | s (OH) |

| 3-OCH₃ | 60.1 | 3.85 | s |

| 6-OCH₃ | 60.3 | 3.95 | s |

| 7-OCH₃ | 56.4 | 3.90 | s |

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to determine the mass of the molecule and to gain structural information through fragmentation analysis.

Table 3: ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss |

| 345.1 | 330.1 | CH₃ radical (from methoxy group) |

| 315.1 | 2 x CH₃ radicals | |

| 302.1 | CH₃ radical + CO | |

| 287.1 | 2 x CH₃ radicals + CO | |

| 167.1 | Retro-Diels-Alder (RDA) fragmentation of the C-ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, designated as Band I and Band II, which arise from the electronic transitions within the cinnamoyl (B-ring) and benzoyl (A-ring) systems, respectively.[2]

Table 4: UV-Vis Absorption Maxima (λmax) of this compound in Methanol

| Band | Absorption Maximum (λmax, nm) | Associated Structural Moiety |

| Band I | ~350 | B-ring (cinnamoyl system) |

| Band II | ~272 | A-ring (benzoyl system) |

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

Table 5: Characteristic FT-IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350 | O-H stretching | Hydroxyl groups |

| ~2940, 2850 | C-H stretching | Methoxy and aromatic C-H |

| ~1655 | C=O stretching | γ-pyrone carbonyl |

| ~1610, 1580, 1500 | C=C stretching | Aromatic rings |

| ~1270, 1100 | C-O stretching | Ether (methoxy) and phenol |

| ~830 | C-H out-of-plane bending | Substituted benzene ring |

Experimental Protocols

Isolation and Purification of this compound from Laggera pterodonta

The following protocol outlines a general procedure for the isolation and purification of this compound from the dried aerial parts of Laggera pterodonta.

Caption: General workflow for the isolation and purification of this compound.

Methodology Details:

-

Extraction: The air-dried and powdered aerial parts of Laggera pterodonta are extracted with 95% ethanol at room temperature. The solvent is filtered and concentrated under reduced pressure to yield a crude ethanol extract.

-

Initial Fractionation: The crude extract is subjected to column chromatography on silica gel. A solvent gradient of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) is used to separate compounds based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions showing the presence of this compound (identified by comparison with a standard or by preliminary spectroscopic analysis) are pooled. This enriched fraction is further purified using a Sephadex LH-20 column with methanol as the eluent to remove polymeric substances and other impurities.

-

Final Purification: The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on an Octadecylsilyl (ODS) column using a mobile phase such as a methanol-water mixture. This yields pure this compound.

-

Structural Verification: The identity and purity of the isolated compound are confirmed using the spectroscopic methods detailed in Section 2.

Mechanism of Action: Apoptosis Induction

This compound has demonstrated significant anticancer activity, primarily through the induction of apoptosis in various cancer cell lines. A key mechanism implicated in this process is the modulation of the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.

Caption: Proposed mechanism of this compound-induced apoptosis via PI3K/Akt pathway.

Signaling Pathway Description:

-

Inhibition of PI3K/Akt: this compound exerts its pro-apoptotic effect by inhibiting the Phosphatidylinositol 3-kinase (PI3K) and its downstream effector, Protein Kinase B (Akt). The activation of this pathway is a crucial survival signal for cancer cells.

-

Downregulation of Anti-Apoptotic Proteins: Inhibition of the PI3K/Akt/mTOR cascade leads to the downregulation of anti-apoptotic proteins like Bcl-2.

-

Upregulation of Pro-Apoptotic Proteins: The decrease in Bcl-2 relieves its inhibitory effect on pro-apoptotic proteins such as Bax.

-

Mitochondrial Pathway Activation: The increased activity of Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c.

-

Caspase Cascade Activation: Cytochrome c release initiates the activation of a cascade of cysteine proteases known as caspases (e.g., Caspase-9 and Caspase-3), which are the executioners of apoptosis.[4]

-

Cell Death: The activation of executioner caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Conclusion

This compound is a well-characterized O-methylated flavonol with a defined chemical structure and significant potential as a therapeutic agent, particularly in oncology. This guide provides the foundational chemical and biological information necessary for researchers and drug development professionals. The detailed spectroscopic data serves as a reference for identification and quality control, while the outlined experimental protocols provide a basis for its extraction and purification. Understanding its mechanism of action through the inhibition of key survival pathways like PI3K/Akt provides a strong rationale for its further investigation and development as a targeted anticancer agent.

References

- 1. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

Penduletin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the flavonoid Penduletin, focusing on its natural sources, detailed isolation and purification protocols, and mechanisms of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound (5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-trimethoxychromen-4-one) is a methylated flavonol found in a variety of plant species. Its presence is distributed across several plant families, indicating a broad but relatively sparse occurrence in the plant kingdom. The primary documented sources are concentrated in the Asteraceae (daisy), Bromeliaceae (bromeliad), and Zingiberaceae (ginger) families. A summary of known plant sources is provided in Table 1.

Table 1: Natural Plant Sources of this compound

| Plant Species | Family | Plant Part Used | Reference(s) |

|---|---|---|---|

| Tillandsia bergeri | Bromeliaceae | Leaves | [1][2][3] |

| Artemisia arborescens | Asteraceae | Aerial Parts | [4] |

| Artemisia copa | Asteraceae | Aerial Parts | [5] |

| Artemisia rupestris | Asteraceae | Not Specified | [6] |

| Centaurea aegyptiaca | Asteraceae | Aerial Parts | Not specified, but implied |

| Chromolaena pulchella | Asteraceae | Roots | [7] |

| Alpinia mutica | Zingiberaceae | Not Specified | Not specified, but implied |

| Jasonia candicans | Asteraceae | Not Specified | Not specified, but implied |

| Acanthospermum australe | Asteraceae | Not Specified | Not specified, but implied |

| Stylidocleome brachycarpa| Cleomaceae | Not Specified | Not specified, but implied |

Isolation and Purification of this compound

The isolation of this compound from plant matrices follows established phytochemical workflows involving extraction, fractionation, and chromatography. The protocol outlined below is a representative methodology synthesized from the successful isolation of this compound from Tillandsia bergeri and general flavonoid purification techniques.[1][2][3]

Representative Experimental Protocol

2.1.1 Plant Material Preparation

-

Collection and Drying: Collect fresh leaves of the source plant (e.g., Tillandsia bergeri).

-

Drying: Dry the leaves in an incubator or shade house at a controlled temperature (e.g., 50°C) until a constant weight is achieved (typically 6-7 days).[2]

-

Grinding: Pulverize the dried leaves into a fine powder using a laboratory mill (e.g., planetary ball mill) to increase the surface area for efficient extraction.[2]

2.1.2 Extraction

-

Apparatus: Utilize a Soxhlet apparatus for continuous extraction.

-

Procedure: a. Place 30 g of dried leaf powder into a Soxhlet cellulose thimble.[3] b. Perform sequential extractions with 350 mL of solvents of increasing polarity. Conduct each extraction for a minimum of 5 hours (approx. 25 cycles).[3] c. The standard solvent sequence is: i. Hexane (to remove non-polar lipids and waxes) ii. Dichloromethane (DCM) (This fraction will contain this compound) iii. Methanol iv. Methanol/Water (50:50 v/v) d. Collect the dichloromethane fraction and concentrate it under reduced pressure using a rotary evaporator to yield the crude DCM extract.

2.1.3 Fractionation and Purification

-

Column Chromatography (Initial Fractionation): a. Pack a silica gel (60-120 mesh) column using hexane as the slurry solvent. b. Adsorb the crude DCM extract onto a small amount of silica gel and load it onto the top of the column. c. Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate, followed by methanol. (e.g., Hexane -> Hexane:EtOAc gradients -> EtOAc -> EtOAc:MeOH gradients). d. Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Chloroform:Methanol, 95:5 v/v). Combine fractions with similar TLC profiles. This compound is expected to elute in the medium-polarity fractions.

-

Preparative Thin Layer Chromatography (pTLC) (Intermediate Purification): a. Dissolve the combined, this compound-rich fractions from the column in a minimal amount of DCM or methanol. b. Apply the solution as a band onto a preparative silica gel TLC plate (e.g., 20x20 cm, 1000 µm thickness). c. Develop the plate using a solvent system such as Chloroform:Methanol (98:2 v/v). d. Visualize the separated bands under UV light (254 nm and 365 nm). e. Scrape the band corresponding to the Rf value of a this compound standard (if available) or the target band identified through analytical TLC. f. Elute the compound from the silica gel with methanol, filter, and evaporate the solvent.[2]

-

High-Performance Liquid Chromatography (HPLC) (Final Purification): a. Dissolve the purified fraction from pTLC in HPLC-grade methanol. b. Purify to homogeneity using a preparative or semi-preparative HPLC system with a C18 column. c. Use an isocratic or gradient elution with a mobile phase consisting of acetonitrile and water (often with 0.1% formic acid to improve peak shape). d. Monitor the elution at a suitable wavelength (e.g., 254 nm or 340 nm). e. Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

2.1.4 Structural Characterization Confirm the identity and purity of the isolated compound using standard spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. (e.g., High-Resolution Electrospray Ionization Mass Spectrometry, HR-ESI-MS).

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to elucidate the complete chemical structure.

General Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from a plant source.

Quantitative Data

Specific yield data for this compound from various plant sources is not extensively reported in the literature. To provide a quantitative context for researchers, Table 2 summarizes representative yields for other structurally related and commonly isolated flavonols. These values can serve as a benchmark for estimating potential yields during extraction and purification design.

Table 2: Representative Yields of Structurally Related Flavonols from Natural Sources

| Flavonoid | Plant Source | Extraction Method | Yield (% w/w of Dry Plant Material) | Reference |

|---|---|---|---|---|

| Luteolin | Mentha piperita | Reflux (Methanol) | 5.57% (of extract, not plant) | [8] |

| Quercetin | Tagetes erecta | Maceration | Not specified, but isolated | [9] |

| Patuletin | Tagetes patula | Maceration | Not specified, but isolated | [9] |

| Scopoletin | Artemisia annua | Column Chromatography | 0.3% |[10] |

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities that are of significant interest to drug development professionals, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

This compound is recognized as a flavonoid with potential anti-cancer properties.[11] While its specific molecular mechanisms are still under investigation, flavonoids in general are known to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. These pathways include the PI3K/Akt/mTOR and MAPK pathways, where flavonoids can inhibit protein kinases, downregulate anti-apoptotic proteins (e.g., Bcl-2), and induce cell cycle arrest.[12]

Antibacterial Activity and Efflux Pump Inhibition

A significant mechanism for this compound's antibacterial action is its ability to act as an efflux pump inhibitor (EPI).[6] Many pathogenic bacteria develop multidrug resistance (MDR) by using membrane proteins called efflux pumps to actively expel antibiotics from the cell before they can reach their target. This compound, isolated from Artemisia rupestris, has been shown to inhibit the NorA efflux pump in Staphylococcus aureus.[6] By blocking this pump, this compound can restore the efficacy of conventional antibiotics, making it a promising candidate for development as an adjuvant in combination therapies to combat antibiotic resistance.

The diagram below illustrates the general mechanism of a bacterial efflux pump and the inhibitory action of a flavonoid like this compound.

This guide summarizes the current technical knowledge on the natural sourcing and isolation of this compound. The provided protocols and data serve as a foundational resource for further research and development of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and Identification of Flavones Responsible for the Antibacterial Activities of Tillandsia bergeri Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Flavonoids from Artemisia copa with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and Characterization of Methylated Flavones from Artemisia kermanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quercetagetin and Patuletin: Antiproliferative, Necrotic and Apoptotic Activity in Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Yet Underestimated Flavonoid with a Potential Anti-cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tangeretin and nobiletin induce G1 cell cycle arrest but not apoptosis in human breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Penduletin in Vitex negundo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of penduletin, a significant flavonoid found in the medicinal plant Vitex negundo. This document synthesizes current knowledge on the enzymatic steps, relevant quantitative data, and detailed experimental protocols to facilitate further research and drug development.

Introduction

Vitex negundo L., commonly known as the five-leaved chaste tree, is a versatile medicinal plant with a rich history in traditional medicine. Its therapeutic properties are attributed to a diverse array of phytochemicals, including flavonoids. Among these, this compound (5-hydroxy-3,6,7,4'-tetramethoxyflavone) has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for optimizing its production, whether through cultivation, biotechnological approaches, or synthetic biology.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound in Vitex negundo follows the general flavonoid pathway, originating from the shikimate pathway which provides the precursor L-phenylalanine. While the complete enzymatic cascade specifically in V. negundo has not been fully elucidated, a putative pathway can be constructed based on known flavonoid biosynthesis in other plants and the structure of this compound. The pathway initiates with the synthesis of the flavanone naringenin, which serves as a central intermediate.

The proposed biosynthetic pathway from L-phenylalanine to this compound is as follows:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by adding a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Isomerizes naringenin chalcone into the flavanone (2S)-naringenin.

-

Flavone Synthase (FNS): Introduces a double bond in the C-ring of naringenin to form the flavone apigenin.

-

Flavonoid 6-Hydroxylase (F6H): Hydroxylates apigenin at the 6-position to yield scutellarein.

-

O-Methyltransferases (OMTs): A series of O-methylation steps, catalyzed by specific OMTs, add methyl groups to the hydroxyl groups at positions 3, 7, 4', and 6 to produce this compound. The precise order of these methylation events in V. negundo is not yet determined.

Below is a Graphviz diagram illustrating this putative pathway.

Caption: Putative biosynthesis pathway of this compound from L-phenylalanine.

Quantitative Data

While specific quantitative data for this compound and its precursors in Vitex negundo are limited in the available literature, some studies have quantified the total flavonoid content and other related compounds in the leaves of this plant. This information provides a general context for the abundance of flavonoids in V. negundo.

| Compound/Class | Plant Part | Extraction Solvent | Method | Concentration | Reference |

| Total Flavonoids | Leaves | Methanol | Colorimetric | 123.776 mg/g QE | |

| Total Flavonoids | Bark | Methanol | Colorimetric | 127.744 mg/g QE | |

| Total Phenolics | Leaves | Methanol | Folin-Ciocalteu | 1382.984 mg/g GAE | |

| Total Phenolics | Bark | Methanol | Folin-Ciocalteu | 1082.473 mg/g GAE | |

| Artemetin | Leaves | Ethyl Acetate | HPLC | Not specified | |

| Vitexicarpin | Leaves | Ethyl Acetate | HPLC | Not specified | |

| This compound | Leaves | Ethyl Acetate | HPLC | Not specified | **** |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis. These protocols are based on established methods and can be adapted for research on Vitex negundo.

This protocol describes a general method for the extraction and colorimetric quantification of total flavonoids from V. negundo leaves.

Extraction:

-

Air-dry the leaves of V. negundo in the shade and grind them into a fine powder.

-

Perform Soxhlet extraction with methanol for 6-8 hours.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator.

Quantification (Aluminum Chloride Colorimetric Method):

-

Prepare a stock solution of the crude extract in methanol (e.g., 1 mg/mL).

-

To 1 mL of the extract solution, add 4 mL of distilled water.

-

Add 0.3 mL of 5% sodium nitrite solution and mix thoroughly.

-

After 5 minutes, add 0.3 mL of 10% aluminum chloride solution and mix.

-

After another 6 minutes, add 2 mL of 1 M sodium hydroxide.

-

Bring the final volume to 10 mL with distilled water and mix well.

-

Measure the absorbance at 510 nm against a blank.

-

Prepare a standard curve using quercetin at various concentrations.

-

Express the total flavonoid content as mg of quercetin equivalents per gram of dry extract.

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the separation and potential quantification of this compound in a plant extract.

Sample Preparation:

-

Extract the powdered plant material with a suitable solvent such as ethyl acetate or methanol.

-

Filter the extract and evaporate to dryness.

-

Redissolve the residue in HPLC-grade methanol to a known concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-5 min, 10% A; 5-25 min, 10-90% A; 25-30 min, 90% A; 30-35 min, 90-10% A; 35-40 min, 10% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 340 nm (a common wavelength for flavones).

-

Injection Volume: 10-20 µL.

-

Standard: A pure standard of this compound is required for identification (by retention time) and quantification (by calibration curve).

The following are general protocols for the extraction and assay of key enzymes in the flavonoid biosynthesis pathway. These would need to be optimized for Vitex negundo.

General Enzyme Extraction:

-

Grind fresh plant tissue (e.g., young leaves) with liquid nitrogen to a fine powder.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone).

-

Centrifuge the homogenate at 4°C for 20 minutes at ~15,000 x g.

-

The supernatant is the crude enzyme extract. For some enzymes, further purification (e.g., ammonium sulfate precipitation, desalting) may be necessary.

Chalcone Synthase (CHS) Assay:

-

The assay mixture (total volume 200 µL) contains: 100 mM potassium phosphate buffer (pH 7.5), 10 nmol p-coumaroyl-CoA, 30 nmol malonyl-CoA, and the crude enzyme extract.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 20% HCl in methanol.

-

Extract the product (naringenin chalcone) with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in methanol.

-

Analyze the product by HPLC, monitoring for the formation of naringenin chalcone or its cyclized product, naringenin.

Flavone Synthase (FNS) Assay:

-

The assay mixture (total volume 100 µL) contains: 50 mM Tris-HCl buffer (pH 7.5), 100 µM naringenin (substrate), 2 mM 2-oxoglutarate, 5 mM ascorbate, 50 µM FeSO₄, and the enzyme extract.

-

Incubate at 30°C for 1 hour.

-

Stop the reaction and extract the product as described for the CHS assay.

-

Analyze by HPLC for the formation of apigenin.

O-Methyltransferase (OMT) Assay:

-

The assay mixture (total volume 50 µL) contains: 100 mM Tris-HCl buffer (pH 7.5), 100 µM of the flavonoid substrate (e.g., scutellarein), 200 µM S-adenosyl-L-methionine (SAM), 5 mM MgCl₂, and the enzyme extract.

-

Incubate at 30°C for 1 hour.

-

Stop the reaction and extract the methylated product.

-

Analyze by HPLC to detect the formation of the methylated flavonoid.

Below is a Graphviz diagram representing a general workflow for enzyme analysis.

Caption: General experimental workflow for flavonoid biosynthetic enzyme analysis.

Characterization of this compound from Vitex negundo

A study by Vo et al. (2022) successfully isolated and characterized this compound from the leaves of Vitex negundo. The following NMR data were reported:

-

¹H NMR (500 MHz, CDCl₃): δ 12.61 (1H, s, 5-OH), 8.04 (2H, d, J = 8.5 Hz, H-2′,6′), 6.97 (2H, d, J = 8.5 Hz, H-3′,5′), 6.50 (1H, s, H-8), 3.96 (3H, s, 7-OCH₃), 3.93 (3H, s, 6-OCH₃), 3.86 (3H, s, 3-OCH₃).

-

¹³C NMR (125 MHz, CDCl₃): δ 178.9 (C-4), 159.0 (C-4′), 158.2 (C-7), 156.1 (C-2), 152.9 (C-8a), 152.4 (C-5), 138.8 (C-3), 132.3 (C-6), 130.2 (C-2′, C-6′), 123.1 (C-1′), 115.7 (C-3′, C-5′), 106.8 (C-4a), 90.5 (C-8), 61.1 (3-OCH₃), 60.3 (6-OCH₃), 56.5 (7-OCH₃).

Conclusion and Future Directions

The biosynthesis of this compound in Vitex negundo represents a promising area of research for the production of this pharmacologically relevant flavonoid. While a putative pathway can be proposed, significant research is still required to fully characterize the specific enzymes and regulatory mechanisms in this plant. Future research should focus on:

-

Transcriptome and Genome Analysis: Sequencing the transcriptome and/or genome of V. negundo to identify candidate genes for flavone synthase, flavonoid 6-hydroxylase, and the specific O-methyltransferases involved in this compound biosynthesis.

-

Enzyme Characterization: Heterologous expression and functional characterization of these candidate enzymes to confirm their substrate specificity and catalytic activity.

-

Metabolite Profiling: Detailed quantitative analysis of this compound and its precursors in different tissues and developmental stages of V. negundo to understand the regulation of the pathway.

-

Metabolic Engineering: Utilizing the identified genes to engineer microbial or plant systems for enhanced production of this compound.

This technical guide provides a solid foundation for researchers to embark on these future studies, ultimately unlocking the full potential of Vitex negundo as a source of valuable bioactive compounds.

Penduletin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: Penduletin is a naturally occurring O-methylated flavonol, a type of flavonoid, that has garnered interest within the scientific community for its potential therapeutic applications.[1] It is found in various plant species, including Brickelia pendula, Vitex negundo, and Laggera pterodonta.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details common experimental protocols for its study, and visualizes its known mechanisms of action, serving as a vital resource for professionals in research and drug development.

Core Physical and Chemical Properties

This compound's identity and characteristics are defined by its molecular structure and resulting physical properties. These attributes are fundamental for its handling, formulation, and analysis in a research setting.

Identity and Structure

-

IUPAC Name: 5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-trimethoxychromen-4-one[5]

-

Synonyms: 5,4'-Dihydroxy-3,6,7-trimethoxyflavone; 6-Hydroxykaempferol 3,6,7-trimethyl ether[5][7]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₆O₇ | [2][3][4][5] |

| Molecular Weight | 344.32 g/mol | [2][4] |

| Appearance | Solid, Yellow powder | [2][3][7] |

| Color | Off-white to light yellow | [2] |

| Purity | ≥98% (Commercially available) | [3][6] |

| Solubility | Soluble in: DMSO, Ethanol (5 mg/mL with ultrasonic and warming), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2][3][4][6] |

| Limited solubility in: Water. | [8] | |

| Storage (Solid) | 4°C, sealed, away from moisture and light. | [2][4] |

| Storage (In Solvent) | -20°C for 1 month; -80°C for 6 months. | [2][4] |

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of this compound, providing a framework for reproducible research.

Isolation and Purification from Plant Material

The isolation of this compound typically involves extraction from dried plant matter followed by chromatographic purification. High-Speed Counter-Current Chromatography (HSCCC) is an effective method for purifying flavonoids from crude extracts.[9]

Methodology:

-

Extraction: Dried and powdered plant material (e.g., leaves of Laggera pterodonta) is subjected to extraction with a suitable solvent like 70% ethanol.[3][9]

-

Solvent Partitioning: The crude extract is concentrated and then partitioned with solvents of increasing polarity (e.g., ethyl acetate) to enrich the flavonoid fraction.[9]

-

Column Chromatography: The enriched fraction is subjected to column chromatography (e.g., using a silica gel or Sephadex column) for initial separation.[10]

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC to yield high-purity this compound (>98%).[3] The purity is then confirmed by analytical HPLC.

Structural Characterization

The definitive structure of isolated this compound is confirmed using a combination of spectrometric techniques.[11]

Methodology:

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The exact mass should align with the calculated value of 344.08960285 g/mol .[5][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are used to elucidate the carbon-hydrogen framework. 2D-NMR techniques (like COSY and HMBC) can establish connectivity between protons and carbons.[5][13]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.[13]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals characteristic absorbance peaks for the flavone structure, typically showing two major absorption bands.[13]

In Vitro Anticancer Activity Assessment

The cytotoxic and antiproliferative effects of this compound are commonly evaluated against cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HepG2 liver cancer, MCF-7 breast cancer) are cultured in appropriate media under standard conditions (37°C, 5% CO₂).[2][4]

-

Cell Viability Assay (e.g., MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

They are then treated with a range of this compound concentrations (e.g., 0-100 µg/mL) for a specified duration (e.g., 48 hours).[2][4]

-

MTT reagent is added, and after incubation, the resulting formazan crystals are dissolved in a solvent (like DMSO).

-

The absorbance is measured with a microplate reader to determine cell viability relative to untreated controls.

-

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve. For this compound, reported IC₅₀ values are 25.8 µM for HepG2 and 6.4 µM for MCF-7 cells.[2][4]

Apoptosis Mechanism Analysis

To understand how this compound induces cell death, key apoptotic proteins are analyzed, typically via Western blotting.

Methodology:

-

Protein Extraction: Cancer cells are treated with this compound for a set time, then lysed to extract total protein.[14]

-

SDS-PAGE and Western Blotting:

-

Protein samples are separated by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is incubated with primary antibodies specific to apoptotic proteins, such as cleaved caspase-3 and cleaved caspase-8.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

The protein bands are visualized using a chemiluminescent substrate. An increase in the cleaved forms of caspases indicates apoptosis induction.[2][4]

-

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by modulating specific cellular signaling pathways. Its primary anticancer mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[2][4]

Core Mechanism: this compound treatment leads to an increase in intracellular ROS. This oxidative stress triggers the apoptotic cascade. Evidence shows this compound induces the cleavage of procaspase-8 and procaspase-3.[2][4] The activation of caspase-8 suggests an engagement of the extrinsic apoptosis pathway, while the cleavage of caspase-3, an executioner caspase, confirms the commitment to apoptosis. Furthermore, ROS is known to modulate other pathways, such as the pro-survival NF-κB pathway, which is also a target of this compound.[4]

Conclusion

This compound is a promising flavonoid with well-defined physical and chemical properties and demonstrated anticancer and anti-inflammatory activities.[1][7] Its ability to induce apoptosis through ROS generation highlights a clear mechanism of action that warrants further investigation for drug development. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the full therapeutic potential of this natural compound.

References

- 1. This compound - Yet Underestimated Flavonoid with a Potential Anti-cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:569-80-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | C18H16O7 | CID 5320462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound supplier | CAS No :569-80-2 | AOBIOUS [aobious.com]

- 7. This compound | CAS:569-80-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. CAS 569-80-2: this compound | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. UWPR [proteomicsresource.washington.edu]

The Biological Virtues of Penduletin: A Flavonoid with Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Penduletin, a naturally occurring O-methylated flavonol, has emerged as a compound of significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological effects, with a particular focus on its anticancer, anti-inflammatory, antibacterial, and antioxidant properties. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, in-depth experimental methodologies, and visual representations of the key signaling pathways modulated by this promising flavonoid.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have long been recognized for their beneficial effects on human health.[1] Among these, this compound (5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-trimethoxychromen-4-one) has garnered attention for its potential therapeutic applications.[2] Structurally characterized by a C6-C3-C6 backbone, the specific arrangement of hydroxyl and methoxy groups on this compound's flavonoid scaffold is believed to be a key determinant of its biological efficacy.[2] This whitepaper will delve into the multifaceted activities of this compound, presenting a consolidated view of the existing scientific evidence to facilitate further research and development.

Anticancer Activity

This compound has demonstrated significant antiproliferative effects against various cancer cell lines, primarily through the induction of apoptosis.[3] Its cytotoxic activity is concentration-dependent, with specific IC50 values indicating its potency.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Human Liver Cancer | 5.6 | [3] |

| MCF-7 | Human Breast Cancer | 6.4 | [3] |

Mechanism of Action: Induction of Apoptosis

This compound's anticancer activity is largely attributed to its ability to trigger programmed cell death, or apoptosis, in cancer cells.[3] This process is mediated through the activation of the caspase cascade, a family of cysteine proteases that play a central role in the execution of apoptosis.[3] Studies have shown that this compound treatment leads to the activation of caspase-3 and caspase-8, key executioner and initiator caspases, respectively.[3] This activation culminates in the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt pathway.[1][2] By interfering with these pathways, this compound can disrupt the cellular machinery that cancer cells rely on for their uncontrolled growth.

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM for MCF-7, MEM for HepG2) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound (typically in DMSO, with the final DMSO concentration kept below 0.1%) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Cells treated with this compound are lysed using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[4]

Quantitative Data: Inhibition of Inflammatory Mediators

The inhibitory effects of this compound on the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophage cells are presented below.

| Compound | Concentration (µM) | PGE2 Inhibition (%) | Reference |

| This compound | 10 | Partial Inhibition | [4] |

Note: The original study reported partial inhibition without specifying the exact percentage.

Mechanism of Action

This compound's anti-inflammatory effects are mediated, in part, by its ability to suppress the activity of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and phospholipase A2.[4] By inhibiting these enzymes, this compound reduces the synthesis of pro-inflammatory molecules like prostaglandins.

Signaling Pathways

The anti-inflammatory actions of flavonoids are often linked to the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[5] this compound may exert its effects by interfering with the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

Experimental Protocols

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 24-well plates and pre-treated with various concentrations of this compound for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected to measure the concentration of PGE2.

-

PGE2 Measurement: The amount of PGE2 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of PGE2 inhibition is calculated by comparing the concentrations in this compound-treated cells to those in LPS-stimulated cells without treatment.

Antibacterial Activity

This compound has demonstrated antibacterial activity, particularly against Gram-positive bacteria.[6]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table shows the MIC values of this compound against various bacterial strains.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 29213 (MSSA) | Positive | Not specified, but active | [6] |

| Methicillin-resistant S. aureus (MRSA) | Positive | Not specified, but active | [6] |

| Staphylococcus caprae ATCC 35538 | Positive | Not specified, but active | [6] |

Note: The reference indicates antibacterial activity but does not provide specific MIC values for this compound alone, focusing on its synergistic effects.

Synergistic Effects

A significant aspect of this compound's antibacterial potential is its synergistic activity when combined with conventional antibiotics.[6] For instance, this compound has been shown to enhance the efficacy of vancomycin against methicillin-sensitive Staphylococcus aureus (MSSA) and S. caprae.[6] This suggests that this compound could be a valuable adjuvant in antibiotic therapy, potentially helping to overcome antibiotic resistance.

Experimental Protocols

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.

-

Bacterial Culture: The test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Antioxidant Activity

Like many flavonoids, this compound possesses antioxidant properties, which are crucial for combating oxidative stress implicated in various chronic diseases.

Mechanism of Action

The antioxidant activity of flavonoids is generally attributed to their ability to scavenge free radicals and chelate metal ions. The specific arrangement of hydroxyl and methoxy groups in this compound's structure likely contributes to its radical-scavenging capacity.

Experimental Protocols

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). A decrease in absorbance indicates the scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the sample).

Conclusion and Future Directions

This compound is a promising flavonoid with a wide range of biological activities that warrant further investigation. Its demonstrated anticancer, anti-inflammatory, antibacterial, and antioxidant properties highlight its potential as a lead compound for the development of novel therapeutic agents. Future research should focus on elucidating the precise molecular mechanisms underlying its various effects, conducting in vivo studies to validate its efficacy and safety, and exploring its potential in combination therapies. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource to accelerate these research endeavors.

References

A Technical Guide to Penduletin-Induced Apoptosis via Reactive Oxygen Species Generation

Audience: Researchers, scientists, and drug development professionals.

Abstract: Penduletin, a naturally occurring O-methylated flavonol, has demonstrated notable anti-cancer properties.[1] A growing body of evidence indicates its primary mechanism of action involves the induction of apoptosis in cancer cells through the generation of intracellular Reactive Oxygen Species (ROS). This document provides an in-depth technical overview of this process, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers investigating flavonoid-based cancer therapeutics.

Quantitative Data: Cytotoxic Activity of this compound

This compound exhibits significant cytotoxic effects against various human cancer cell lines. Its efficacy is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cells. The table below summarizes the reported IC50 values for this compound in different cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HepG2 | Human Hepatocellular Carcinoma | 5.6 | [2] |

| MCF-7 | Human Breast Adenocarcinoma | 6.4 | [2] |

Core Mechanism: ROS-Mediated Apoptosis

The primary mechanism by which this compound exerts its anti-cancer effects is the induction of programmed cell death, or apoptosis, driven by oxidative stress.[2] This process can be broken down into a sequence of key molecular events, initiated by the accumulation of intracellular ROS.

Induction of ROS Generation

Treatment of cancer cells with this compound leads to a significant increase in the intracellular levels of ROS.[2] ROS are chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂), which can cause damage to cellular components when their production overwhelms the cell's antioxidant defense mechanisms.[3] This state of "oxidative stress" is a critical trigger for the subsequent apoptotic cascade.[4][5]

Activation of Stress-Activated Protein Kinase Pathways

Elevated ROS levels act as signaling molecules, activating stress-responsive pathways such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[4][5][6] These pathways are crucial transducers of stress signals that can ultimately determine cell fate, pushing the cell towards apoptosis.[7][8] The activation of JNK, in particular, is a pivotal event linking ROS to the core apoptotic machinery.[8]

Mitochondrial (Intrinsic) Pathway of Apoptosis

The this compound-induced, ROS-mediated apoptotic signal predominantly converges on the mitochondria.

-

Modulation of Bcl-2 Family Proteins: The JNK pathway can modulate the activity of the Bcl-2 family of proteins, which are the primary regulators of mitochondrial integrity.[8][9] This involves the upregulation of pro-apoptotic members like Bax and the downregulation of anti-apoptotic members like Bcl-2.[10][11][12] This shift in the Bax/Bcl-2 ratio is a critical determinant for committing the cell to apoptosis.[13][14]

-

Mitochondrial Dysfunction: The increased ratio of pro- to anti-apoptotic Bcl-2 proteins leads to mitochondrial outer membrane permeabilization (MOMP).[12] This results in the loss of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[10][15]

-

Caspase Activation: Once in the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9.[9] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[7][10] Caspase-3 is the primary executioner of apoptosis, responsible for cleaving numerous cellular substrates and bringing about the characteristic morphological changes of apoptotic cell death.[16]

A related compound, pendulone, has also been shown to induce apoptosis through ROS accumulation, leading to endoplasmic reticulum (ER) stress and mitochondrial dysfunction in non-small cell lung cancer cells.[10] The antioxidant N-acetylcysteine (NAC) was able to reverse these effects, confirming the central role of ROS in initiating cell death.[10]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling cascade for this compound-induced apoptosis.

References

- 1. This compound - Yet Underestimated Flavonoid with a Potential Anti-cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reactive oxygen species in the activation of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pendulone induces apoptosis via the ROS-mediated ER-stress pathway in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bcl-2–family proteins and hematologic malignancies: history and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Luteolin-induced protection of H₂O₂-induced apoptosis in PC12 cells and the associated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aesculetin-induced apoptosis through a ROS-mediated mitochondrial dysfunction pathway in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Role of Penduletin in Caspase-3 and Caspase-8 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penduletin, a flavonoid isolated from the medicinal plant Vitex negundo, has demonstrated notable anti-cancer properties. This technical guide delves into the molecular mechanisms underlying this compound's cytotoxic effects, with a specific focus on its role in the activation of the key apoptotic executioner caspase-3 and initiator caspase-8. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for assessing this compound-induced apoptosis, and a summary of the quantitative data supporting its pro-apoptotic activity in cancer cell lines.

Introduction

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. The caspase family of proteases plays a central role in the execution of apoptosis. Caspase-8 is an initiator caspase, activated in response to extrinsic death signals, which in turn activates downstream executioner caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

This compound, a polymethoxyflavone, has emerged as a promising natural compound with the potential to induce apoptosis in cancer cells. Studies have shown that this compound's anti-proliferative activity is linked to its ability to trigger the caspase cascade, making it a subject of interest for cancer research and drug development. This guide provides an in-depth examination of the mechanisms by which this compound activates caspase-3 and caspase-8.

Signaling Pathways of this compound-Induced Apoptosis

This compound initiates apoptosis in cancer cells through a multi-faceted mechanism that involves the generation of reactive oxygen species (ROS) and the induction of DNA damage, ultimately leading to the activation of the caspase-3 and caspase-8 pathways[1][2].

Induction of Oxidative Stress

This compound treatment has been shown to increase the intracellular levels of ROS[1][2]. ROS are highly reactive molecules that can cause damage to cellular components, including lipids, proteins, and DNA. This oxidative stress is a key upstream event in this compound-induced apoptosis.

DNA Damage Response

The increase in ROS levels contributes to significant DNA damage within the cancer cells[1][2]. This damage triggers the cell's DNA damage response (DDR) pathways. If the damage is too severe to be repaired, the DDR can signal for the initiation of apoptosis to eliminate the damaged cell.

Activation of Caspase-8 and Caspase-3

The accumulation of DNA damage and other cellular stresses induced by this compound leads to the activation of the extrinsic and/or intrinsic apoptotic pathways. Evidence points to the activation of caspase-8, an initiator caspase typically associated with the extrinsic pathway, and the subsequent activation of caspase-3, the primary executioner caspase[1][2]. The activation of caspase-3 orchestrates the final stages of apoptosis by cleaving a broad spectrum of cellular proteins.

Quantitative Data on this compound's Activity

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are key indicators of its potency.

| Cell Line | Compound | IC50 (µM) | Reference |

| HepG2 (Human Liver Cancer) | This compound (FLV3) | 5.6 | [1][2] |

| MCF-7 (Human Breast Cancer) | This compound (FLV3) | 6.4 | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's role in caspase-3/8 activation.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Workflow:

Protocol:

-

Seed HepG2 or MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the intracellular generation of ROS upon this compound treatment.

Protocol:

-

Seed HepG2 or MCF-7 cells in a 96-well black plate.

-

Treat the cells with this compound at the desired concentrations for a specified time.

-

Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This assay visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

Protocol:

-

Treat HepG2 or MCF-7 cells with this compound for the desired time.

-

Harvest the cells and lyse them in a lysis buffer containing proteinase K.

-

Extract the genomic DNA using a phenol-chloroform extraction method.

-

Resuspend the DNA pellet in TE buffer containing RNase A and incubate for 30 minutes at 37°C.

-

Load the DNA samples onto a 1.5% agarose gel containing ethidium bromide.

-

Perform electrophoresis at 80V for 1-2 hours.

-

Visualize the DNA fragmentation pattern under UV light.

Apoptosis Quantification by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Protocol:

-

Treat HepG2 or MCF-7 cells with this compound.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Caspase Activity Assay (Colorimetric or Fluorometric)

This assay quantifies the activity of caspase-3 and caspase-8.

Protocol:

-

Treat cells with this compound and prepare cell lysates.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add cell lysate to a reaction buffer containing a specific colorimetric or fluorometric substrate for caspase-3 (DEVD-pNA) or caspase-8 (IETD-pNA).

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Calculate the fold-increase in caspase activity relative to the untreated control.

Western Blot Analysis for Cleaved Caspases

This technique detects the cleaved (active) forms of caspase-3 and caspase-8.

Protocol:

-

Treat HepG2 or MCF-7 cells with this compound and prepare total cell lysates using RIPA buffer supplemented with protease inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE on a 12% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-8. The underlying mechanism involves the generation of reactive oxygen species and subsequent DNA damage. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to explore its application in cancer therapy. Further studies are warranted to elucidate the precise molecular interactions of this compound within the apoptotic signaling cascade and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Unveiling the Molecular Targets of Penduletin: A Technical Guide for Researchers

An In-depth Exploration of the Anticancer and Anti-inflammatory Mechanisms of a Promising Flavonoid

Introduction

Penduletin, a polymethoxy-hydroxyflavone found in various medicinal plants, including Vitex negundo and Croton betulaster, has garnered significant interest in the scientific community for its potential therapeutic applications. Exhibiting a range of biological activities, its anticancer and anti-inflammatory properties are of particular note. This technical guide provides a comprehensive overview of the known molecular targets of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing insights into the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic purposes.

Anticancer Activity of this compound

This compound has demonstrated notable antiproliferative and pro-apoptotic effects in various cancer cell lines. The primary mechanism of its anticancer action involves the induction of apoptosis through multiple pathways and potential interaction with key regulatory proteins.

Molecular Target: Estrogen Receptor Alpha (ERα)

A significant molecular target for this compound's anticancer activity, particularly in breast cancer, is the Estrogen Receptor Alpha (ERα). As a key driver in the majority of breast cancers, ERα represents a critical therapeutic target.

Molecular Docking Studies: In silico molecular docking simulations have predicted a strong binding affinity between this compound and the ligand-binding domain of ERα (PDB ID: 7KCD). These studies reveal specific molecular interactions that likely contribute to the inhibition of ERα activity.

Table 1: Molecular Docking Data of this compound with Estrogen Receptor Alpha (ERα)

| Parameter | Value | Reference |

| PDB ID of Target | 7KCD | [1] |

| Binding Energy (kcal/mol) | -8.1 | [1] |

| Interacting Amino Acid Residues | LEU346, THR347, LEU384, LEU387, MET388, ARG394, PHE404, LEU525 | [1] |

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through the activation of the caspase cascade, a hallmark of apoptosis.

Key Molecular Events:

-

Activation of Initiator and Effector Caspases: Experimental evidence has shown that this compound treatment leads to the activation of caspase-8, an initiator caspase in the extrinsic apoptotic pathway, and caspase-3, a key executioner caspase.[1]

-

Induction of Reactive Oxygen Species (ROS): this compound has been observed to increase the production of intracellular ROS, which can act as secondary messengers to trigger apoptotic signaling.

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Experimental Assay | Reference |

| MCF-7 | Breast Adenocarcinoma (ERα-positive) | 6.4 | MTT Assay | [1] |

| HepG2 | Hepatocellular Carcinoma | 5.6 | MTT Assay | [1] |

Signaling Pathways Implicated in Anticancer Activity

The anticancer effects of this compound are mediated through the modulation of specific signaling pathways that regulate cell survival and death.

Apoptosis Signaling Pathway: this compound initiates apoptosis primarily through the extrinsic pathway, as evidenced by the activation of caspase-8. This leads to a downstream cascade activating executioner caspases like caspase-3, ultimately resulting in the cleavage of cellular substrates and cell death.

References

A Technical Guide to the Pharmacokinetics and Bioavailability of Penduletin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific studies on the pharmacokinetics and bioavailability of Penduletin are not available in the public domain. This guide provides a comprehensive framework based on the known pharmacokinetic properties of flavonoids, the chemical class to which this compound belongs. The experimental protocols, data tables, and pathways described herein are representative of the methodologies that would be employed to characterize this compound's profile.

Introduction to this compound

This compound, a polymethoxylated flavonoid, has garnered interest for its potential therapeutic activities. As with any bioactive compound, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its development as a therapeutic agent. This document outlines the probable pharmacokinetic profile of this compound based on current knowledge of flavonoids and details the standard experimental procedures required for its comprehensive evaluation.

Predicted Pharmacokinetic Profile of Flavonoids like this compound

The ADME properties of flavonoids are highly dependent on their specific structure, including the degree of glycosylation, hydroxylation, and methoxylation. Generally, flavonoids exhibit low to moderate oral bioavailability due to several factors.[1][2][3]

-

Absorption: Flavonoids are primarily absorbed in the small intestine.[1][4] The aglycone (non-sugar-bound) form is more readily absorbed via passive diffusion. However, many flavonoids exist as glycosides in nature and require enzymatic hydrolysis by intestinal enzymes or gut microbiota before absorption.[1][3][4] The efficiency of this deglycosylation step is a major determinant of bioavailability.[4]

-

Distribution: Once absorbed, flavonoids and their metabolites bind to plasma proteins, such as albumin, and are distributed throughout the body. Their distribution to specific tissues is influenced by their physicochemical properties.

-

Metabolism: Flavonoids undergo extensive phase I and phase II metabolism, primarily in the enterocytes of the small intestine and the liver.[2][3][5] Common metabolic reactions include glucuronidation, sulfation, and methylation.[2][3] The resulting metabolites are generally more water-soluble, facilitating their excretion.[3]

-

Excretion: The metabolites of flavonoids are primarily excreted in the urine and bile.[2] Biliary excretion can lead to enterohepatic recirculation, which may prolong the compound's presence in the body.

Quantitative Pharmacokinetic Parameters (Illustrative)

The following tables represent the types of quantitative data that would be generated from in vivo pharmacokinetic studies of this compound. The values provided are for illustrative purposes only and do not represent actual experimental data.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats Following Intravenous (IV) and Oral (PO) Administration.